molecular formula C4H10O3<br>(CH2CH2OH)2O<br>C4H10O3 B1670532 Diethylene glycol CAS No. 111-46-6

Diethylene glycol

Cat. No.: B1670532
CAS No.: 111-46-6
M. Wt: 106.12 g/mol
InChI Key: MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DI(Hydroxyethyl)ether, also known as PEG , is a non-polymer compound . It is often used in the field of structural biology, particularly in protein crystallography . The primary targets of DI(Hydroxyethyl)ether are proteins, where it acts as a cryoprotectant and helps in the formation of protein crystals .

Mode of Action

The mode of action of DI(Hydroxyethyl)ether involves its interaction with proteins. It forms hydrogen bonds with the protein, stabilizing its structure and facilitating the formation of protein crystals . This interaction also helps in the protection of proteins during the process of cryopreservation .

Biochemical Pathways

Its role in protein crystallography can indirectly influence the study of various biochemical pathways, as it aids in the determination of protein structures .

Pharmacokinetics

Its properties as a cryoprotectant suggest that it may have a high degree of stability under low-temperature conditions .

Result of Action

The primary result of DI(Hydroxyethyl)ether’s action is the formation and stabilization of protein crystals . This facilitates the study of protein structures and functions, contributing to our understanding of various biological processes and diseases.

Action Environment

The action of DI(Hydroxyethyl)ether is highly dependent on the environmental conditions. It is most effective under low-temperature conditions, where it acts as a cryoprotectant . Additionally, its efficacy may be influenced by factors such as the concentration of the compound and the properties of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylene glycol can be synthesized through the reaction of ethylene oxide with water or ethylene glycol under acidic or basic conditions . The reaction typically involves the following steps:

  • Ethylene oxide reacts with water to form ethylene glycol.
  • Ethylene glycol further reacts with ethylene oxide to produce this compound.

Industrial Production Methods

In industrial settings, this compound is produced by the hydration of ethylene oxide in the presence of a catalyst, such as sulfuric acid or a base like sodium hydroxide . The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethylene glycol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Anhydrides and acidic catalysts.

    Etherification: Alkyl sulfates or halogenated hydrocarbons.

    Acidic Cleavage: Strong acids such as HBr or HI.

Major Products

    Esterification: Produces esters.

    Etherification: Produces ethers.

    Acidic Cleavage: Produces alcohols and alkyl halides.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol: Similar in structure but with only one hydroxyl group.

    Triethylene glycol: Contains an additional ethylene glycol unit.

    Propylene glycol: Similar in function but with a different molecular structure.

Uniqueness

Diethylene glycol is unique due to its combination of two hydroxyl groups and an ether linkage, which provides it with distinct chemical properties such as high solubility in water and the ability to participate in various chemical reactions .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethanol
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InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2
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InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)O
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Molecular Formula

C4H10O3, Array
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Related CAS

31290-76-3
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DSSTOX Substance ID

DTXSID8020462
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Molecular Weight

106.12 g/mol
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Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C
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Flash Point

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible
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Density

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7
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Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL
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Color/Form

Colorless syrupy liquid

CAS No.

111-46-6, 25322-68-3
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Melting Point

14 °F (NTP, 1992), -10.4 °C, -6.5 °C
Record name DIETHYLENE GLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8537
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLENE GLYCOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethylene glycol
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Diethylene glycol
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Diethylene glycol
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Diethylene glycol
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Diethylene glycol
Reactant of Route 6
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Diethylene glycol

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